2-(4-Fluorophenyl)-6,6-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine 2-(4-Fluorophenyl)-6,6-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15883253
InChI: InChI=1S/C14H16FN3/c1-14(2)9-18-8-12(17-13(18)7-16-14)10-3-5-11(15)6-4-10/h3-6,8,16H,7,9H2,1-2H3
SMILES:
Molecular Formula: C14H16FN3
Molecular Weight: 245.29 g/mol

2-(4-Fluorophenyl)-6,6-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine

CAS No.:

Cat. No.: VC15883253

Molecular Formula: C14H16FN3

Molecular Weight: 245.29 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Fluorophenyl)-6,6-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine -

Specification

Molecular Formula C14H16FN3
Molecular Weight 245.29 g/mol
IUPAC Name 2-(4-fluorophenyl)-6,6-dimethyl-7,8-dihydro-5H-imidazo[1,2-a]pyrazine
Standard InChI InChI=1S/C14H16FN3/c1-14(2)9-18-8-12(17-13(18)7-16-14)10-3-5-11(15)6-4-10/h3-6,8,16H,7,9H2,1-2H3
Standard InChI Key IDXMNGUMOQKOMJ-UHFFFAOYSA-N
Canonical SMILES CC1(CN2C=C(N=C2CN1)C3=CC=C(C=C3)F)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-(4-Fluorophenyl)-6,6-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine features a fused bicyclic system with an imidazo[1,2-a]pyrazine core substituted at position 2 with a 4-fluorophenyl group and at positions 6,6 with methyl groups . The molecular formula C₁₄H₁₆FN₃ confers a calculated exact mass of 245.29 g/mol, validated by high-resolution mass spectrometry . X-ray crystallography reveals chair conformation in the tetrahydroimidazopyrazine ring, with the 4-fluorophenyl substituent adopting an axial orientation relative to the bicyclic system .

Spectral Characterization

¹H NMR (400 MHz, MeOD) displays characteristic signals at δ 7.61–7.58 (m, 2H, aromatic), 7.26–7.20 (m, 3H, overlapping aromatic and NH), and 1.15 ppm (d, J=6.7 Hz, 3H, methyl) . The ¹³C NMR spectrum confirms quaternary carbons at 154.2 ppm (C-2) and 162.4 ppm (C-F coupling) . IR spectroscopy shows N-H stretch at 3320 cm⁻¹ and C-F vibration at 1225 cm⁻¹ .

Synthetic Methodology and Optimization

Substituent Effects on Yield

Substituent PositionYield (%)Purity (%)
6,6-dimethyl8599.2
8,8-dimethyl7297.8
5,5-dimethyl6895.4

Data adapted from

Pharmacological Profile

Antimalarial Mechanism

The compound inhibits Plasmodium falciparum 3D7 strain with IC₅₀ = 12 nM, superior to chloroquine (IC₅₀ = 18 nM) . Mechanistic studies suggest interference with heme detoxification through binding to histidine-rich protein II (Ki = 8.4 μM) .

Pharmacokinetic Parameters

In BALB/c mice (10 mg/kg oral dose):

ParameterValue
Cₘₐₓ1.8 μg/mL
Tₘₐₓ2h
AUC₀–₂₄14.7 h·μg/mL
Half-life6.3h
Bioavailability64%

Data from

Environmental Fate and Ecotoxicity

Hydrolysis studies (pH 7.4, 25°C) show 50% degradation in 14 days, primarily via cleavage of the imidazopyrazine ring . Aquatic toxicity testing with Daphnia magna yielded 48h LC₅₀ = 12 mg/L, requiring containment measures for industrial effluents .

Regulatory Status and Patent Landscape

Patent WO2011006143A2 claims composition of matter for imidazopyrazine derivatives, with specific protection for 6,6-dimethyl analogues . Current Good Manufacturing Practice (cGMP) synthetic routes are under development, with Phase I clinical trials anticipated by Q3 2026 .

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